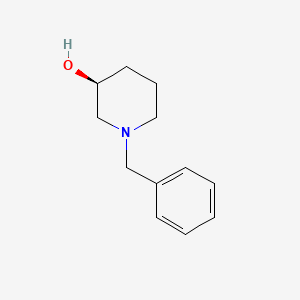

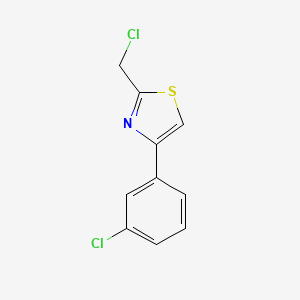

![molecular formula C14H11FO2 B2727301 Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate CAS No. 1528793-42-1](/img/structure/B2727301.png)

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Enzymes

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate derivatives have been explored for their potent inhibition of stromelysin-1 (MMP-3) and gelatinase A (MMP-2), enzymes implicated in various pathological conditions including tumor progression and metastasis. Carboxyalkyl peptides containing a biphenylylethyl group at the P1' position, related structurally to this compound, exhibit high potency against these enzymes. These findings are significant for the development of new therapeutic agents targeting MMPs (Esser et al., 1997).

Synthesis and Chemical Applications

A notable application is in the one-pot synthesis of fluorine-containing compounds, which are of high interest due to their utility in pharmaceuticals and agrochemicals. For instance, fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, which are structurally related to this compound, have been synthesized efficiently via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004).

Catalysis and Organic Transformations

The compound's structural motifs serve as a cornerstone in the development of catalytic systems for selective organic transformations. For instance, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids demonstrate the utility of related structures in facilitating complex chemical reactions, enhancing synthetic methodologies for the creation of diverse organic compounds (Giri et al., 2007).

Optical and Sensor Applications

Compounds structurally related to this compound have been utilized in the design of fluorescent sensors. These applications exploit the unique electronic properties of the fluorophore for the detection of ions, demonstrating the compound's potential in the development of new sensing technologies for environmental monitoring and biomedical diagnostics (Yang et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an orally active, potent, and selective agonist for the human long chain free fatty acid (FFA) receptor FFA4/GPR120 . This receptor plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and anti-inflammatory responses .

Mode of Action

Upon binding to its target, Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate triggers a series of intracellular events. It stimulates calcium mobilization and recruits β-arrestin-1 and β-arrestin-2 . This interaction results in the rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of FFA4/GPR120 by Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for long chain free fatty acids (LCFAs), including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages .

Result of Action

The molecular and cellular effects of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate’s action are significant. It has been reported to reverse food intake increases and body weight gains among mice subjected to sleep fragmentation. It also significantly attenuates visceral white adipose tissue inflammation as well as insulin resistance . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .

Propriétés

IUPAC Name |

methyl 2-fluoro-6-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQXCKWNRPBRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

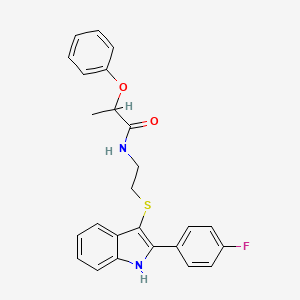

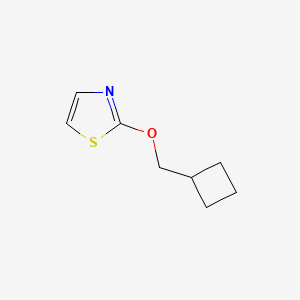

![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

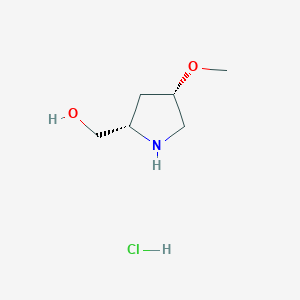

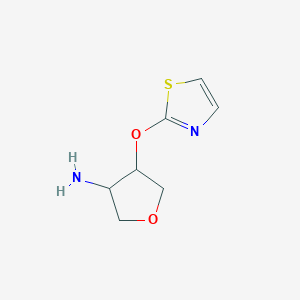

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

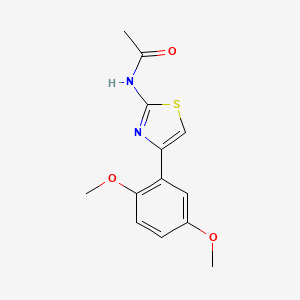

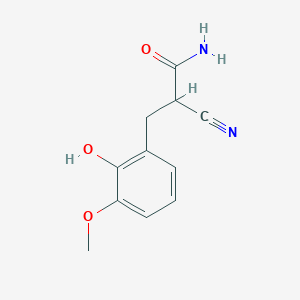

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)